Validated Synthetic Intermediate for Plasma Kallikrein Quinolinyloxazole Inhibitors
(5-Chloro-1H-indazol-3-yl)methanamine hydrochloride serves as a validated synthetic intermediate in the preparation of quinolinyloxazole compounds that inhibit plasma kallikrein [1]. Unlike unsubstituted indazol-3-yl methanamine which lacks the 5-chloro substituent required for the target pharmacophore, this compound has been specifically employed in patented synthetic routes yielding active kallikrein inhibitors . The 5-chloro substitution is essential for the final biological activity of the quinolinyloxazole derivatives.
| Evidence Dimension | Validated use in patent synthetic routes |
|---|---|
| Target Compound Data | Employed as intermediate in WO 2019/006295 for plasma kallikrein inhibitors |
| Comparator Or Baseline | Unsubstituted indazol-3-yl methanamine (not cited in this patent context) |
| Quantified Difference | Specific vs. non-specific application; 5-chloro is required for the pharmacophore |
| Conditions | Patent WO 2019/006295 synthesis of quinolinyloxazole derivatives |
Why This Matters
This establishes a validated synthetic route for researchers developing plasma kallikrein inhibitors, where alternative intermediates may not produce active compounds.
- [1] McDonald, A., & Qian, S. (2018). Therapeutic inhibitory compounds. Patent application WO 2019/006295. View Source
